Dermorphin (acetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

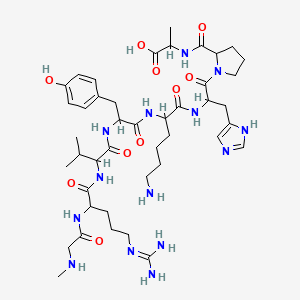

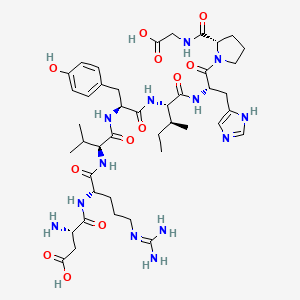

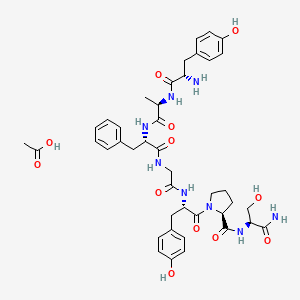

La dermorfina (acetato) es un heptapéptido que se aisló por primera vez de la piel de las ranas sudamericanas pertenecientes al género Phyllomedusa . Este péptido es un opiáceo natural que se une como agonista con alta potencia y selectividad a los receptores mu-opioides . La dermorfina es aproximadamente 30-40 veces más potente que la morfina, lo que la convierte en un compuesto significativo en el ámbito de los opiáceos naturales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dermorfina se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . La síntesis implica el uso de aminoácidos protegidos para evitar reacciones secundarias no deseadas. La cadena peptídica se alarga acoplando el grupo carboxilo del aminoácido entrante al grupo amino de la cadena en crecimiento. Una vez que se completa la síntesis, el péptido se escinde de la resina y se desprotege para obtener el producto final .

Métodos de producción industrial: La producción industrial de dermorfina implica SPPS a gran escala, que se optimiza para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La dermorfina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos reactivos dependiendo de la modificación deseada, como agentes alquilantes para modificaciones de cadenas laterales.

Productos principales:

Oxidación: Péptidos con enlaces cruzados de ditirosina.

Reducción: Péptidos reducidos con grupos tiol libres.

Sustitución: Péptidos modificados con cadenas laterales alteradas.

Aplicaciones Científicas De Investigación

La dermorfina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La dermorfina ejerce sus efectos uniéndose y activando los receptores mu-opioides, que son responsables de los efectos analgésicos de los opiáceos . Esta interacción desencadena una serie de respuestas biológicas que dan como resultado el alivio del dolor, incluida la inhibición de la liberación de neurotransmisores y la modulación de las vías de señalización del dolor . La presencia de D-aminoácidos en la dermorfina mejora su estabilidad y potencia .

Compuestos similares:

Deltorfina: Otro péptido aislado de la piel de las ranas, con alta afinidad por los receptores delta-opioides.

Endorfinas: Péptidos endógenos en los humanos que se unen a los receptores opioides y modulan el dolor.

Encefalinas: Péptidos que se unen a los receptores delta y mu-opioides, involucrados en la regulación del dolor y el estrés.

Unicidad de la dermorfina: La alta potencia y selectividad de la dermorfina para los receptores mu-opioides, combinada con su secuencia de aminoácidos única que contiene D-alanina, la diferencia de otros péptidos opioides . Su origen natural y sus potentes propiedades analgésicas la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Deltorphin: Another peptide isolated from the skin of frogs, with high affinity for delta-opioid receptors.

Endorphins: Endogenous peptides in humans that bind to opioid receptors and modulate pain.

Enkephalins: Peptides that bind to delta and mu-opioid receptors, involved in regulating pain and stress.

Uniqueness of Dermorphin: Dermorphin’s high potency and selectivity for mu-opioid receptors, combined with its unique amino acid sequence containing D-alanine, set it apart from other opioid peptides . Its natural origin and potent analgesic properties make it a valuable compound for research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C42H54N8O12 |

|---|---|

Peso molecular |

862.9 g/mol |

Nombre IUPAC |

acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1 |

Clave InChI |

UQNSJPMLMSSQJY-YYEHHWDVSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |

SMILES canónico |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)